3-Sulfopropyl methacrylate potassium salt

Vue d'ensemble

Description

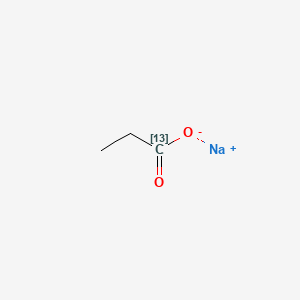

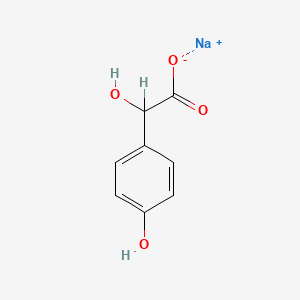

3-Sulfopropyl methacrylate potassium salt is a chemical compound with the molecular formula C7H11KO5S. It is a white to almost white powder or crystal that is highly soluble in water and has a melting point of approximately 295°C . This compound is commonly used in the production of stable waterborne methacrylic resin dispersions, hydrogels, adhesives, thickeners, polyelectrolytes, and paper treatment chemicals .

Mécanisme D'action

Target of Action

It is widely used in the production of stable waterborne methacrylic resin dispersions and hydrogels . It also plays a role in the production of adhesives, thickeners, polyelectrolytes, and paper treatment chemicals .

Mode of Action

The compound’s mode of action is primarily through its chemical structure, which allows it to interact with other substances in its environment. The sulfopropyl group in the compound provides it with strong anionic characteristics, enabling it to interact with cations in solution . The methacrylate group allows it to participate in polymerization reactions, leading to the formation of polymers with unique properties .

Biochemical Pathways

Its use in the production of waterborne methacrylic resin dispersions and hydrogels suggests that it may play a role in polymerization reactions .

Result of Action

The result of the action of 3-Sulfopropyl methacrylate potassium salt is the formation of stable waterborne methacrylic resin dispersions and hydrogels . These materials have various applications, including use in adhesives, thickeners, polyelectrolytes, and paper treatment chemicals .

Action Environment

The action of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other substances . For example, its solubility and reactivity can be affected by the pH of the solution . Additionally, temperature can influence the rate of polymerization reactions in which it participates .

Analyse Biochimique

Biochemical Properties

3-Sulfopropyl methacrylate potassium salt plays a significant role in biochemical reactions, particularly in the modification of membranes and polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to enhance the antifouling properties of reverse osmosis membranes by grafting poly(3-sulfopropyl methacrylate) brushes . This interaction helps in reducing the fouling of membranes, thereby improving their efficiency and lifespan.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance the flux of reverse osmosis membranes, which is crucial for water treatment technologies . Additionally, its interaction with cellular components can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the grafting of poly(3-sulfopropyl methacrylate) brushes on membranes involves specific binding interactions that enhance antifouling properties . These interactions are crucial for the compound’s effectiveness in various applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it degrades rapidly above 200°C, which can affect its long-term efficacy . Understanding these temporal effects is essential for optimizing its use in various applications.

Méthodes De Préparation

3-Sulfopropyl methacrylate potassium salt is typically synthesized through the reaction of methacrylic acid with 3-chloropropane sulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Analyse Des Réactions Chimiques

3-Sulfopropyl methacrylate potassium salt undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polyelectrolytes, which are used in various industrial applications.

Substitution Reactions: The sulfonate group can participate in substitution reactions, often with nucleophiles.

Hydrolysis: In aqueous solutions, it can hydrolyze under certain conditions to form methacrylic acid and 3-sulfopropanol.

Common reagents used in these reactions include initiators for polymerization (e.g., azobisisobutyronitrile), nucleophiles for substitution reactions, and water or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-Sulfopropyl methacrylate potassium salt has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

3-Sulfopropyl methacrylate potassium salt can be compared with other similar compounds, such as:

3-Sulfopropyl acrylate potassium salt: Similar in structure but with an acrylate group instead of a methacrylate group.

Methacrylic acid 3-sulfopropyl ester sodium salt: Similar but with sodium as the counterion instead of potassium.

2-Methacryloyloxyethyl phosphorylcholine: Contains a phosphorylcholine group, offering different properties and applications.

The uniqueness of this compound lies in its specific combination of the methacrylate group and the sulfonate group, which provides distinct properties such as high water solubility and the ability to form ion channels.

Propriétés

Numéro CAS |

31098-21-2 |

|---|---|

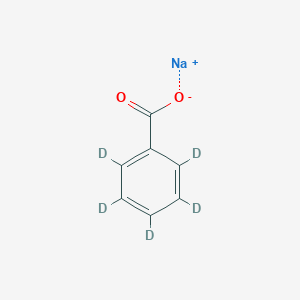

Formule moléculaire |

C7H12KO5S |

Poids moléculaire |

247.33 g/mol |

Nom IUPAC |

potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate |

InChI |

InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11); |

Clé InChI |

WQQULELGMPVNIF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+] |

SMILES canonique |

CC(=C)C(=O)OCCCS(=O)(=O)O.[K] |

Key on ui other cas no. |

31098-21-2 |

Pictogrammes |

Irritant |

Numéros CAS associés |

31098-21-2 119176-95-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Sulfopropyl methacrylate potassium salt?

A1: The molecular formula of this compound is C7H11KO5S. Its molecular weight is 246.32 g/mol.

Q2: How does the presence of this compound impact the stability of nanoMOFs in aqueous solutions?

A2: Grafting poly(this compound) (PSPMK) brushes onto the surface of nanoMOFs, such as UiO-66-NH2, significantly enhances their stability and dispersity in aqueous media. [] This is attributed to the hydrophilic nature of PSPMK, which promotes hydration and prevents aggregation of the nanoparticles.

Q3: Can this compound be used to modify polypropylene membranes?

A3: Yes, this compound (SA) can be used alongside [2-(methacryloyloxy)ethyl]trimethylammonium chloride (TM) to modify polypropylene membranes via UV-induced polymerization. This process creates copolymer brushes with varying TM:SA ratios, significantly improving the hydrophilicity of the membrane surfaces. []

Q4: How does the ionic strength of a solution affect the properties of this compound brushes?

A4: Increasing salt concentration can screen the electrostatic repulsive interactions between sulfonate groups in poly(this compound) (PSPMK) brushes. [] This can lead to a change in brush conformation, impacting their performance in applications like lubrication or antifouling coatings.

Q5: Can this compound be used to create antifouling surfaces?

A5: Yes, this compound (SPMA) can be copolymerized with other monomers to create antifouling surfaces. [] The SPMA provides a hydrophilic and negatively charged surface that resists the attachment of microorganisms like microalgae and zoospores.

Q6: How does this compound contribute to the performance of proton exchange membranes (PEMs) for fuel cells?

A6: this compound (SPM) serves as the hydrophilic block in diblock copolymers used for PEM fabrication. [] This block forms the primary proton-conducting channels, while the hydrophobic block, often cross-linked, enhances dimensional stability in alcohol fuel.

Q7: Can this compound be used in the development of biomimetic lubrication systems?

A7: Yes, Poly(this compound) (PSPMK) exhibits excellent water lubrication properties due to its hydrophilicity and ability to form a hydrated layer. [, ] This makes it a suitable material for biomimetic lubrication systems, particularly in applications like artificial synovial fluid. []

Q8: How does this compound contribute to the properties of hydrogels used in biomimetic calcium phosphate mineralization?

A8: Poly(this compound) brushes can be used to mineralize surfaces with calcium phosphate, mimicking the inorganic component of bone. [] The negatively charged sulfonate groups in the polymer attract calcium ions, initiating the formation of hydroxyapatite, a key component of bone mineral.

Q9: Can this compound be used to create intelligent drug delivery systems?

A9: Yes, hydrogels incorporating this compound can be used for controlled drug release. [, ] The hydrogel network can be designed to respond to stimuli like temperature, releasing encapsulated drugs in a controlled manner.

Q10: What role does this compound play in the fabrication of inverse opal structures for photocatalysis?

A10: this compound (SPMAP) is a key component in the emulsion polymerization process for synthesizing polymer spheres used as templates for inverse opal structures. [] After the inverse opal structure is formed, the SPMAP contributes to the material's hydrophilicity and can influence the adsorption of reactants during photocatalysis.

Q11: What analytical techniques are commonly used to characterize this compound and its derivatives?

A11: Commonly used techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and analysis of polymerization kinetics. []

- X-ray photoelectron spectroscopy (XPS): To analyze surface composition and verify successful modification of substrates. [, ]

- Scanning electron microscopy (SEM): To visualize surface morphology and analyze the structure of materials like inverse opals. []

- Atomic force microscopy (AFM): To study the surface morphology and growth mechanism of polymer brushes. []

- Electrochemical Impedance Spectroscopy (EIS): To investigate the conformation and electrochemical properties of polymer brushes grafted onto surfaces. [, ]

Q12: What are the key considerations for designing experiments involving this compound?

A12: Key considerations include:

- Ionic Strength: High salt concentrations can screen electrostatic interactions, influencing polymer conformation and interactions. []

- Monomer ratios: In copolymerization reactions, the ratio of this compound to other monomers can significantly impact the final material properties. []

- Surface properties: The hydrophilicity, charge, and roughness of the substrate can influence the grafting density and properties of polymer brushes. []

Q13: Is this compound biodegradable?

A13: While this compound itself is not readily biodegradable, research is ongoing to develop copolymers and blends with enhanced biodegradability for specific applications. []

Q14: What are the potential environmental impacts of this compound?

A14: The environmental impact of this compound is an area requiring further investigation. As with many synthetic polymers, responsible waste management and exploration of biodegradable alternatives are crucial for minimizing potential negative impacts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)